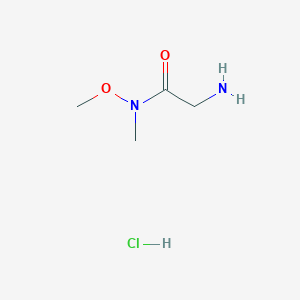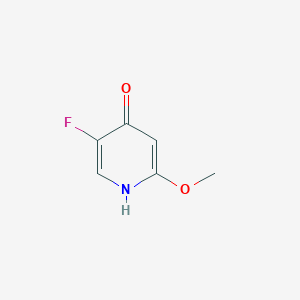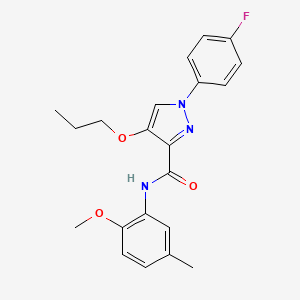![molecular formula C23H28N2O5S B2941738 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide CAS No. 1207036-95-0](/img/structure/B2941738.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties of Fused Oxazapolycyclic Skeletons
Research into similar compounds, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a nonplanar oxazapolyheterocycle, shows strong blue emission in dichloromethane. This indicates potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) or other photonic materials due to their unique photophysical properties (Petrovskii et al., 2017).
Antimicrobial and Antifungal Applications
A study on pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety demonstrated significant antimicrobial activities. This suggests that compounds with similar structural features could be effective in combating bacterial and fungal pathogens, potentially leading to new therapeutic agents (Alsaedi et al., 2019).
Inhibition of Viral DNA Maturation
The compound 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide (BAY 38-4766) inhibits cytomegalovirus (CMV) replication by interfering with viral DNA maturation and packaging. This points to the potential utility of structurally similar compounds in antiviral research, particularly for diseases caused by viruses requiring specific DNA maturation steps (Buerger et al., 2001).
Agricultural Applications: Insecticide Development
Flubendiamide is highlighted as a novel class of insecticide with unique structural elements, showcasing extremely strong activity against lepidopterous pests. The structural uniqueness of compounds like flubendiamide, including specific substituents such as sulfonylalkyl groups, suggests the potential for chemical derivatives to serve as potent insecticides, contributing to pest management strategies (Tohnishi et al., 2005).
Nonlinear Optical (NLO) Properties
Compounds such as benzimidazole-tethered oxazepine heterocyclic hybrids, synthesized from N-alkylated benzimidazole 2-carboxaldehyde, have been investigated for their molecular structure, charge distributions, and NLO properties. This research suggests potential applications in the development of materials for optical and electronic devices, underscoring the relevance of exploring the structural and electronic properties of such compounds (Almansour et al., 2016).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-4-13-25-19-11-10-17(15-20(19)30-16-23(2,3)22(25)27)24-21(26)12-14-31(28,29)18-8-6-5-7-9-18/h5-11,15H,4,12-14,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSUOBULOKBJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(phenylsulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2941656.png)

![N-cyclohexyl-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2941659.png)

![[(5-bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B2941664.png)
![ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate](/img/structure/B2941665.png)


![4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2941670.png)
![N-(4-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941671.png)
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B2941673.png)

![(Z)-methyl 2-(6-methyl-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2941676.png)